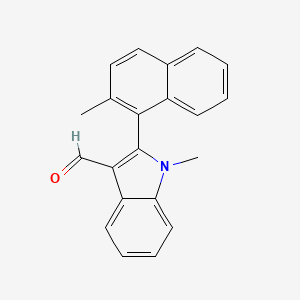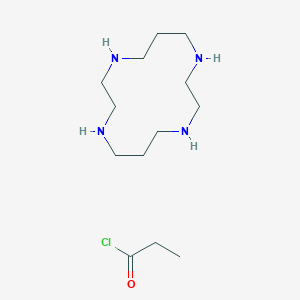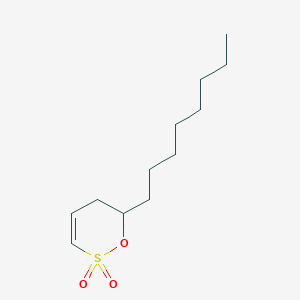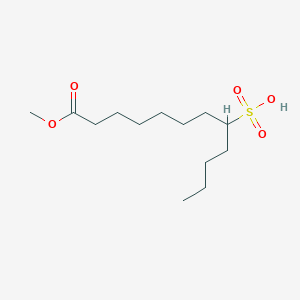
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxaldehyde with 2-methyl-1-naphthalenyl derivatives under specific reaction conditions . Industrial production methods often utilize optimized procedures to ensure high yield and purity, involving catalysts and controlled environments to facilitate the reactions efficiently .
化学反应分析
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
科学研究应用
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects .
相似化合物的比较
Compared to other indole derivatives, 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Known for its use in synthesizing various organic compounds.
Indole-3-carboxaldehyde: Widely studied for its biological activities and synthetic applications.
1H-Indole-3-carbaldehyde: Utilized in multicomponent reactions to create complex molecules.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical behavior and applications.
属性
CAS 编号 |
590401-49-3 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-methyl-2-(2-methylnaphthalen-1-yl)indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-14-11-12-15-7-3-4-8-16(15)20(14)21-18(13-23)17-9-5-6-10-19(17)22(21)2/h3-13H,1-2H3 |
InChI 键 |
WIVZWRZXBCUOKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4N3C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)


![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)



![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
